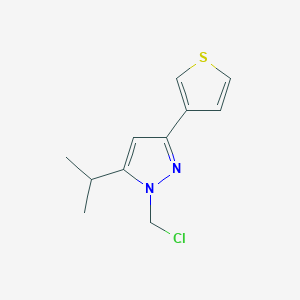

1-(氯甲基)-5-异丙基-3-(噻吩-3-基)-1H-吡唑

描述

Synthesis Analysis

Thiophene derivatives, such as 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Other methods include the Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. The sulfur atom contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic . This property allows thiophene and its derivatives to easily react with electrophiles .Chemical Reactions Analysis

Thiophene and its derivatives can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和功能化

化合物1-(氯甲基)-5-异丙基-3-(噻吩-3-基)-1H-吡唑是一种吡唑衍生物,已参与各种合成和功能化研究。报道了含有功能化侧链的吡唑的合成,包括类似于上述化合物的合成。这些合成通常涉及将受保护的炔醇与酸氯化物偶联以形成炔基酮,然后与肼反应以形成吡唑核。随后的反应可以在吡唑环的不同位置安装各种取代基,使这些化合物成为有机合成中多功能的中间体。这些化合物已被用于通过在环碳上放置一个配体侧链来创建配体,这允许环氮不与金属结合及其附加的质子可用于氢键形成,取决于吡唑环的不同位置上的取代基所创建的立体环境 (Grotjahn et al., 2002)。

抗抑郁活性

涉及吡唑衍生物的另一个研究领域集中在它们潜在的抗抑郁活性上。研究合成了一系列与上述吡唑结构相关的化合物,并在临床前模型中评估了它们的效果。一些这些化合物,特别是具有特定取代基的化合物,在强迫游泳和尾悬吊测试中显示出有希望的抗抑郁效果,表现为减少的不动时间,而不影响基线运动。这表明,包括与1-(氯甲基)-5-异丙基-3-(噻吩-3-基)-1H-吡唑结构相似的吡唑衍生物可能具有作为抗抑郁药物的治疗潜力 (Mathew et al., 2014)。

抗肿瘤活性

含有噻吩基团的吡唑衍生物也已被研究其抗肿瘤性能。合成了一系列含有噻吩基团的双吡唑基噻唑,并对肝细胞癌(HepG2)细胞系进行了评估。其中几种化合物表现出有希望的抗肿瘤活性,突显了吡唑衍生物在癌症治疗中的潜力。这些化合物的结构特征和取代基显着影响其生物活性,表明对吡唑核进行特定修饰,类似于1-(氯甲基)-5-异丙基-3-(噻吩-3-基)-1H-吡唑中的修饰,可能产生有效的抗肿瘤药物 (Gomha et al., 2016)。

作用机制

While the specific mechanism of action for 1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . As the demand for new materials and medicines continues to grow, there is a need for the development of new synthetic methods and the improvement of existing ones . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S/c1-8(2)11-5-10(13-14(11)7-12)9-3-4-15-6-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDNLDBLWOBYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-isopropyl-3-(thiophen-3-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482161.png)

![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482166.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482167.png)

![6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482169.png)

![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482170.png)

![7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482171.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482172.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482173.png)

![2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482174.png)

![1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482175.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482176.png)